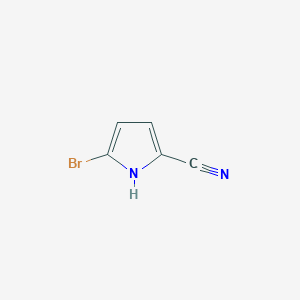

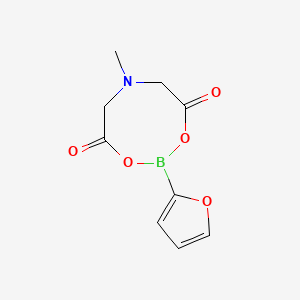

![molecular formula C7H5N5 B1511204 8-アジドイミダゾ[1,2-a]ピリジン CAS No. 421595-82-6](/img/structure/B1511204.png)

8-アジドイミダゾ[1,2-a]ピリジン

説明

8-Azidoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5N5 and its molecular weight is 159.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Azidoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azidoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌研究

8-アジドイミダゾ[1,2-a]ピリジン誘導体は、抗癌剤としての可能性について評価されています。研究により、これらの化合物はさまざまな癌細胞株に対して有意な抗増殖効果を示すことが示されています。 例えば、特定の誘導体は、乳癌細胞に対して強力な活性を示し、いくつかの化合物は、強い有効性を示す阻害濃度(IC50)値を示しています .

抗結核薬

イミダゾ[1,2-a]ピリジン骨格は、新しい抗結核薬を開発するための有望な構造として特定されています。 最近の研究では、多剤耐性菌および広範耐性菌の結核菌に対して有意な活性を示すこの化合物の類似体の作成に焦点を当てています .

獣医学

獣医学の分野では、イミダゾ[1,2-a]ピリジン誘導体は、家畜に病気を引き起こす寄生原虫であるさまざまなピロプラズマの増殖を阻害することが判明しています。 これらの化合物は、バベシア症やタイレリア症などの感染症の治療に使用できる可能性があり、動物の健康を改善し、農業部門の経済的損失を削減することができます .

材料科学

イミダゾ[1,2-a]ピリジンは、その構造的特徴により、材料科学における用途でも認識されています。 それらは、新しいポリマーやコーティングの開発など、さまざまな産業用途が考えられる材料の合成に利用されてきました .

医薬品合成

イミダゾ[1,2-a]ピリジン誘導体の合成は、医薬品化学において大きな関心を集めています。 これらの化合物は、いくつかの薬物の製造における重要な中間体であり、無溶媒法や触媒なし法など、さまざまな方法で合成されており、環境に優しく、経済的に実現可能です .

環境への応用

8-アジドイミダゾ[1,2-a]ピリジンの環境への応用に関する直接的な参照は見つかりませんでしたが、関連するイミダゾ[1,2-a]ピリジン化合物は、環境に優しい方法で合成されています。 これらの方法は、有害な溶媒や触媒の使用を削減することを目的とし、よりグリーンな化学プロセスに貢献しています .

作用機序

Target of Action

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions .

Action Environment

The synthesis of imidazo[1,2-a]pyridines is known to involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

生化学分析

Biochemical Properties

8-Azidoimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It is involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Cellular Effects

Related imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 8-Azidoimidazo[1,2-a]pyridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related imidazo[1,2-a]pyridine compounds have shown good microsomal stability , suggesting that 8-Azidoimidazo[1,2-a]pyridine may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

特性

IUPAC Name |

8-azidoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-11-10-6-2-1-4-12-5-3-9-7(6)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGCDDWAFSGFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743392 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421595-82-6 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421595-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

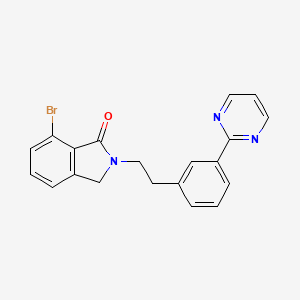

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)

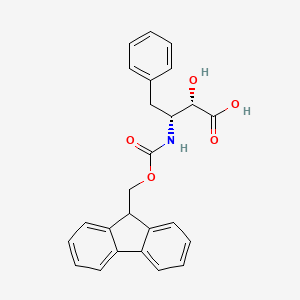

![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)

![4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)

![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride](/img/structure/B1511154.png)

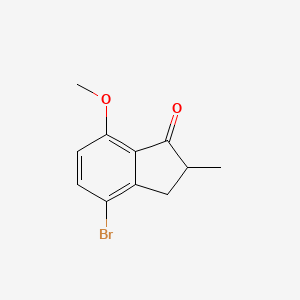

![5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1511163.png)

![2,3-dihydro-6-[2-(1-piperidinyl)ethoxy]-1H-Pyrrolo[3,2-c]pyridine](/img/structure/B1511168.png)